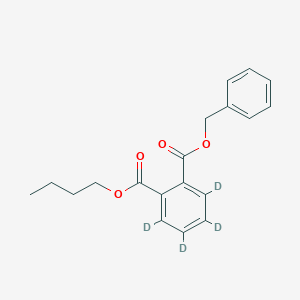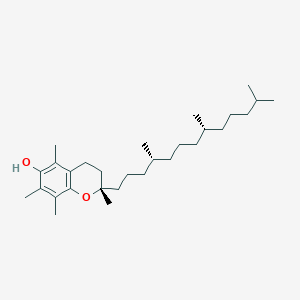
4-bromo-3-méthylbenzoate de méthyle
Vue d'ensemble
Description
Methyl 4-bromo-3-methylbenzoate (MBMB) is a synthetic compound that has been studied for its potential applications in a variety of areas, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical agent. MBMB is a white crystalline solid with a melting point of 128-129 °C and a boiling point of 230-231 °C. The compound has a molecular weight of 247.04 g/mol and a molecular formula of C9H9BrO2. MBMB is soluble in water and organic solvents such as ethanol, methanol, and propanol.
Applications De Recherche Scientifique
Synthèse organique
4-bromo-3-méthylbenzoate de méthyle: est un bloc de construction précieux en synthèse organique. Il est particulièrement utile dans les réactions de couplage de Suzuki, où il peut être utilisé pour créer des composés biaryles . Cette réaction est essentielle pour la construction de molécules organiques complexes que l'on trouve souvent dans les produits pharmaceutiques et les matériaux organiques.
Chimie médicinale
En chimie médicinale, ce composé sert de matière première pour la synthèse de divers intermédiaires pharmaceutiques. Ses groupes fonctionnels bromo et ester en font un précurseur polyvalent pour la synthèse de molécules complexes, telles que l'acide (-)-martinellique, qui présente des applications thérapeutiques potentielles .
Science des matériaux
This compound: joue un rôle dans le développement de nouveaux matériaux. Par exemple, il peut être utilisé pour synthétiser l'acide 4-bromo-3-vinylbenzoïque, qui pourrait être un monomère pour la création de nouveaux polymères possédant des propriétés spécifiques pour des applications industrielles .
Chimie analytique
Ce composé est également utilisé en chimie analytique comme étalon ou matériau de référence. Ses propriétés bien définies permettent l'étalonnage des instruments analytiques et la validation des méthodes analytiques, garantissant ainsi des mesures précises et fiables .
Études environnementales
Bien qu'il n'y ait pas d'informations directes sur l'utilisation du This compound dans les études environnementales, des composés apparentés sont souvent utilisés dans l'étude du contrôle de la pollution et de la remédiation environnementale. Ses propriétés chimiques pourraient en faire un candidat pour l'étude des processus de dégradation ou comme traceur dans les systèmes environnementaux .
Applications industrielles
Dans le secteur industriel, le This compound est utilisé comme intermédiaire dans la synthèse de divers produits chimiques. Sa réactivité avec d'autres composés organiques en fait un composant précieux dans la fabrication de colorants, de parfums et d'autres produits chimiques spécialisés .
Safety and Hazards
Methyl 4-bromo-3-methylbenzoate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept container tightly closed .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 4-bromo-3-methylbenzoate is an aromatic ester
Mode of Action
Methyl 4-bromo-3-methylbenzoate undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biochemical Pathways
The suzuki coupling reaction it undergoes can lead to the formation of biaryl compounds . Biaryl compounds are often key structures in various biologically active compounds, including pharmaceuticals and natural products.
Result of Action
The compound can serve as a starting material in the total synthesis of (-)-martinellic acid , a naturally occurring compound with potential biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-methylbenzoate. For instance, it should be stored in a sealed container in a dry, room temperature environment . Exposure to moisture or high temperatures could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
methyl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTYNPAPQKIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391150 | |
| Record name | Methyl 4-bromo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148547-19-7 | |
| Record name | Methyl 4-bromo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-bromo-3-methylbenzoate in the synthesis of (-)-martinellic acid?
A1: Methyl 4-bromo-3-methylbenzoate serves as the starting material in the synthesis of (-)-martinellic acid, a naturally occurring pyrrolo[3,2-c]quinoline alkaloid []. The researchers were able to achieve the total synthesis of (-)-martinellic acid from this commercially available compound in a shorter and more efficient way than previous methods [].
Q2: Are there alternative synthetic routes to (-)-martinellic acid that do not utilize Methyl 4-bromo-3-methylbenzoate?
A2: While the abstract doesn't delve into other synthetic routes, it does mention that this new method using Methyl 4-bromo-3-methylbenzoate is advantageous due to its fewer steps and improved overall yield compared to previous syntheses []. This suggests that alternative routes likely exist but may be less efficient or practical.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)


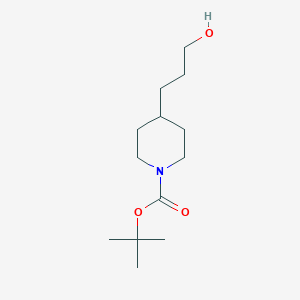
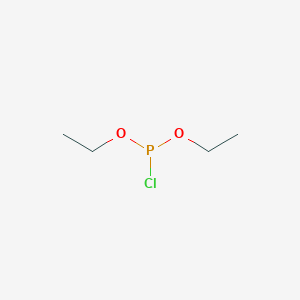
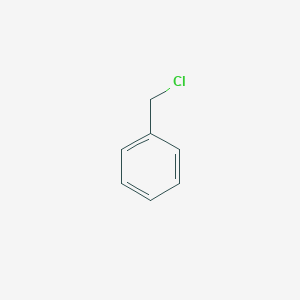

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)


